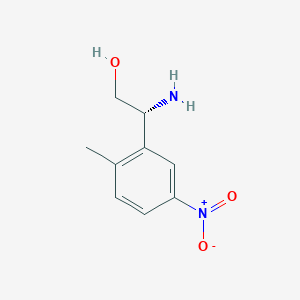
(R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol is a chiral amino alcohol compound It features a nitro group and a methyl group on the aromatic ring, making it a versatile intermediate in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol typically involves the reduction of a nitro compound followed by the introduction of the amino alcohol functionality. One common method involves the reduction of 2-methyl-5-nitrobenzaldehyde to the corresponding alcohol, followed by amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes to reduce the nitro group, followed by amination reactions under controlled conditions to ensure the desired stereochemistry is achieved. The use of chiral catalysts can help in obtaining the ®-enantiomer with high enantiomeric excess.
化学反应分析
Types of Reactions
®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitrating mixtures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
科学研究应用
®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism by which ®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of the amino and nitro groups allows for various interactions at the molecular level, contributing to its biological activity.
相似化合物的比较
Similar Compounds
®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol: can be compared with other chiral amino alcohols such as:
Uniqueness
The uniqueness of ®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol lies in its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a nitro and a methyl group provides distinct electronic and steric properties, making it a valuable compound in various synthetic applications.
属性
IUPAC Name |
(2R)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADISPFSUHLIZGZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
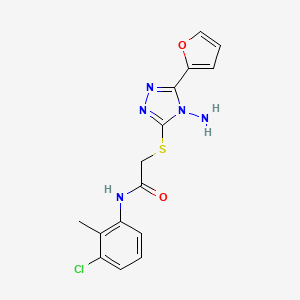
![N-[3-(3,4-DIMETHYLBENZAMIDO)NAPHTHALEN-2-YL]-3,4-DIMETHYLBENZAMIDE](/img/structure/B3017443.png)
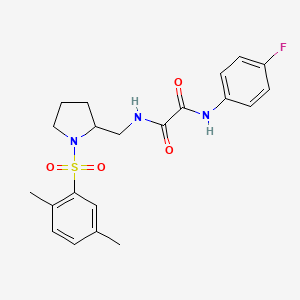
![1-(3-Fluorophenyl)-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3017445.png)

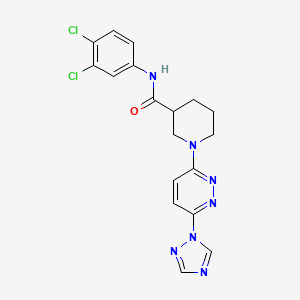
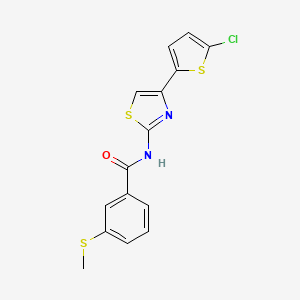
![4-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B3017453.png)

![2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3017456.png)
![7-(3,4-dimethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B3017457.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-phenoxybenzamide](/img/structure/B3017459.png)
![4-[(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)methyl]-N-(4-methylcyclohexyl)benzamide](/img/structure/B3017461.png)
